2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound also contains a 1,2,4-triazole moiety, which is a five-membered ring containing three nitrogen atoms. This structure is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 1H-Isoindole , which is a structural motif found in many biologically active compounds.
Mode of Action
It has been suggested that the compound may interact with its targets through the formation of covalent bonds . The presence of the 1,2,4-triazol-1-yl group could potentially allow for interactions with biological targets via hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
It has been reported that similar compounds can influence lipid droplet formation . These compounds have been shown to exhibit aggregation-induced emission characteristics, suggesting they may interact with lipid droplets in cells .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against certain tumor cell lines
Action Environment
It is known that the compound’s structure can be influenced by various nucleophilic and electrophilic sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione can be achieved through several synthetic routesThe reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as silica-supported reagents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Isoindoline derivatives: Compounds with the isoindoline scaffold are known for their diverse pharmacological properties
Uniqueness
2-(2-(1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione is unique due to the combination of the isoindoline and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(1,2,4-triazol-1-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-11-9-3-1-2-4-10(9)12(18)16(11)6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQLQGZXVHCJCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801181394 | |
Record name | 2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100327-50-2 | |
Record name | 2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100327-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801181394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.